Cas no 837392-67-3 (Tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)indoline-1-carboxylate)

Tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline-1-carboxylate is a boronic ester derivative commonly employed in Suzuki-Miyaura cross-coupling reactions. Its key advantages include stability under ambient conditions, facilitating handling and storage, and compatibility with a wide range of reaction conditions. The tert-butyloxycarbonyl (Boc) protecting group enhances solubility in organic solvents and provides selective deprotection options, enabling controlled functionalization. The pinacol boronate moiety ensures efficient transmetalation in palladium-catalyzed couplings, making it a valuable intermediate for constructing complex heterocyclic frameworks in pharmaceutical and materials chemistry. Its well-defined reactivity profile supports high-yielding transformations, contributing to its utility in synthetic applications.
Tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)indoline-1-carboxylate structure
837392-67-3 structure
Product Name:Tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)indoline-1-carboxylate
CAS No:837392-67-3
MF:C19H28BNO4
MW:345.240925788879
MDL:MFCD12408237
CID:830242
PubChem ID:18451469
Update Time:2025-05-26

Tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)indoline-1-carboxylate Chemical and Physical Properties

Names and Identifiers

    • tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline-1-carboxylate
    • 2,3-Dihydro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylic Acid tert-Butyl E
    • 1-BOC-INDOLINE-5-BORONIC ACID PINACOL ESTER
    • 1H-Indole-1-carboxylic acid, 2,3-dihydro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, 1,1...
    • tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydroindole-1-carboxylate
    • tert-Butyl 5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-indole-1-carboxylate
    • 2,3-Dihydro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylic Acid tert-Butyl Ester
    • A-3817
    • FD6054
    • tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-indole-1-carboxylate
    • 1-N-Boc-5-BPin-indoline
    • AMTB776
    • AB65598
    • AM87227
    • tert-butyl 5-(tetramethyl-1,3,2-dioxaborolan
    • 1,1-Dimethylethyl 2,3-dihydro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate (ACI)
    • 1,1-Dimethylethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-indole-1-carboxylate
    • AS-2761
    • CS-W011890
    • 837392-67-3
    • 1-Boc-5-indolineboronic Acid Pinacol Ester
    • EN300-398637
    • Z2044739901
    • SY287643
    • MFCD12408237
    • TERT-BUTYL5-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)INDOLINE-1-CARBOXYLATE
    • 1H-INDOLE-1-CARBOXYLIC ACID, 2,3-DIHYDRO-5-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)-, 1,1-DIMETHYLETHYL ESTER
    • (1-(TERT-BUTOXYCARBONYL)INDOLIN-5-YL)BORONIC ACID PINACOL ESTER
    • SCHEMBL868675
    • OOORQXGLIKPNDK-UHFFFAOYSA-N
    • AKOS022168276
    • DTXSID90593976
    • DB-363379
    • tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline-1-carboxylate 2,3-Dihydro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylic Acid 1,1-Dimethylethyl Ester
    • AC-26246
    • 2 pound not3-Dihydro-5-(4 pound not4 pound not5 pound not5-tetramethyl-1 pound not3 pound not2-dioxaborolan-2-yl)-1H-indole-1-carboxylic Acid tert-Butyl Ester
    • Tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)indoline-1-carboxylate
    • MDL: MFCD12408237
    • Inchi: 1S/C19H28BNO4/c1-17(2,3)23-16(22)21-11-10-13-12-14(8-9-15(13)21)20-24-18(4,5)19(6,7)25-20/h8-9,12H,10-11H2,1-7H3
    • InChI Key: OOORQXGLIKPNDK-UHFFFAOYSA-N
    • SMILES: O=C(N1CCC2C1=CC=C(B1OC(C)(C)C(C)(C)O1)C=2)OC(C)(C)C

Computed Properties

  • Exact Mass: 345.21100
  • Monoisotopic Mass: 345.2111385g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 3
  • Complexity: 512
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 48

Experimental Properties

  • Solubility: Soluble in dichloromethane, ethyl acetate and methanol.
  • PSA: 48.00000
  • LogP: 3.34840

Tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)indoline-1-carboxylate Security Information

Tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)indoline-1-carboxylate Customs Data

  • HS CODE:2934999090
  • Customs Data:

    China Customs Code:

    2934999090

    Overview:

    2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

Tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)indoline-1-carboxylate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
32R0085P-1g
1-Boc-indoline-5-boronic acid pinacol ester
837392-67-3 97%
1g
1229.66CNY 2021-05-07
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
32R0085P-5g
1-Boc-indoline-5-boronic acid pinacol ester
837392-67-3 97%
5g
4197.81CNY 2021-05-07
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
32R0085P-25g
1-Boc-indoline-5-boronic acid pinacol ester
837392-67-3 97%
25g
10176.51CNY 2021-05-07
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
32R0085P-500mg
1-Boc-indoline-5-boronic acid pinacol ester
837392-67-3 97%
500mg
1043.09CNY 2021-05-07
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
32R0085P-250mg
1-Boc-indoline-5-boronic acid pinacol ester
837392-67-3 97%
250mg
831.08CNY 2021-05-07
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
32R0085P-100mg
1-Boc-indoline-5-boronic acid pinacol ester
837392-67-3 97%
100mg
746.28CNY 2021-05-07
Chemenu
CM217211-1g
tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline-1-carboxylate
837392-67-3 98%
1g
$127 2021-08-04
Ambeed
A586227-100mg
tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline-1-carboxylate
837392-67-3 98%
100mg
$20.0 2025-04-16
Ambeed
A586227-250mg
tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline-1-carboxylate
837392-67-3 98%
250mg
$24.0 2025-04-16
Ambeed
A586227-1g
tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline-1-carboxylate
837392-67-3 98%
1g
$63.0 2025-04-16

Tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)indoline-1-carboxylate Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  0 °C; 12 h, rt
2.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ;  16 h, 85 °C
Reference
Synthesis and Pharmacological Evaluation of Noncatechol G Protein Biased and Unbiased Dopamine D1 Receptor Agonists
Wang, Pingyuan; et al, ACS Medicinal Chemistry Letters, 2019, 10(5), 792-799

Tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)indoline-1-carboxylate Raw materials

Tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)indoline-1-carboxylate Preparation Products

Tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)indoline-1-carboxylate Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:837392-67-3)Tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)indoline-1-carboxylate
Order Number:A849406
Stock Status:in Stock
Quantity:5g/25g/100g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 07:25
Price ($):256.0/1226.0/3862.0
Email:sales@amadischem.com

Tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)indoline-1-carboxylate Related Literature

Additional information on Tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)indoline-1-carboxylate

Comprehensive Introduction to Tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)indoline-1-carboxylate (CAS No. 837392-67-3)

Tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)indoline-1-carboxylate (CAS No. 837392-67-3) is a highly versatile boronic ester derivative widely used in organic synthesis, pharmaceutical research, and material science. This compound belongs to the class of indoline-boronate esters, which are pivotal intermediates in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern drug discovery and agrochemical development. Its unique structure, featuring a tert-butyl carboxylate group and a dioxaborolane moiety, offers exceptional stability and reactivity, making it a preferred choice for chemists.

The growing demand for boron-containing compounds in medicinal chemistry has propelled interest in CAS No. 837392-67-3. Researchers frequently search for "indoline boronate applications" or "Suzuki coupling reagents," reflecting its relevance in peptide modification and bioconjugation. Recent studies highlight its role in synthesizing kinase inhibitors and anticancer agents, aligning with trends in targeted therapy. Additionally, its compatibility with green chemistry protocols (e.g., aqueous-phase reactions) addresses sustainability concerns, a hot topic in 2024.

From a technical perspective, Tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)indoline-1-carboxylate exhibits remarkable air and moisture stability, unlike traditional boronic acids. This property simplifies handling and storage, reducing costs in industrial-scale production. Analytical techniques like HPLC and NMR confirm its high purity (>98%), critical for high-throughput screening in drug development. Users often inquire about "boronate ester solubility" or "scaling up indoline derivatives," underscoring its practical challenges and solutions.

Innovative applications of CAS No. 837392-67-3 extend to OLED materials and polymeric sensors, where its electron-deficient boron center enhances optoelectronic performance. The compound’s structure-activity relationship (SAR) is also explored in proteolysis-targeting chimeras (PROTACs), a breakthrough in degradation therapeutics. Such multidisciplinary utility fuels searches like "boron in materials science" and "indoline scaffolds in PROTACs."

In summary, Tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)indoline-1-carboxylate (CAS No. 837392-67-3) bridges gaps between academia and industry, driven by its synthetic flexibility and broad applicability. As AI-assisted molecular design gains traction, this compound’s computational modeling data (e.g., DFT calculations) further cements its status as a future-proof building block.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:837392-67-3)Tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)indoline-1-carboxylate
A849406
Purity:99%/99%/99%
Quantity:5g/25g/100g
Price ($):256.0/1226.0/3862.0
Email